molecular formula C21H25NO5S B11502729 Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate

Methyl (4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)acetate

Cat. No.: B11502729
M. Wt: 403.5 g/mol
InChI Key: ROORAKWIEMCAMC-UHFFFAOYSA-N
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Description

METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclohexylbenzenesulfonamido group attached to a phenoxy acetate moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE typically involves a multi-step process. One common method includes the reaction of 4-cyclohexylbenzenesulfonyl chloride with 4-hydroxyphenoxyacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamido group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy acetates.

Scientific Research Applications

METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the phenoxy acetate moiety can interact with hydrophobic pockets, leading to inhibition or activation of biological pathways. These interactions are crucial for its bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[4-(4-BENZENESULFONAMIDO)PHENOXY]ACETATE
  • METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONYL)PHENOXY]ACETATE

Uniqueness

METHYL 2-[4-(4-CYCLOHEXYLBENZENESULFONAMIDO)PHENOXY]ACETATE is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

methyl 2-[4-[(4-cyclohexylphenyl)sulfonylamino]phenoxy]acetate

InChI

InChI=1S/C21H25NO5S/c1-26-21(23)15-27-19-11-9-18(10-12-19)22-28(24,25)20-13-7-17(8-14-20)16-5-3-2-4-6-16/h7-14,16,22H,2-6,15H2,1H3

InChI Key

ROORAKWIEMCAMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3

Origin of Product

United States

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